4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid
Description
This compound features a bicyclo[3.1.0]hexane core, a fused cyclopropane-cyclohexane system, with a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid at position 1. The bicyclic framework imposes significant conformational rigidity, making it valuable in medicinal chemistry for designing constrained peptide analogs or enzyme inhibitors. The Boc group enhances stability during synthetic processes, particularly under basic conditions, while the carboxylic acid enables further functionalization (e.g., amide coupling) .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-5-12(9(14)15)6-7(8)12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
ZDKMDPPQMCOHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(C1C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an appropriate precursor, such as an alcohol or aldehyde.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Esters, amides.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Bicyclic Frameworks
(a) Bicyclo[2.1.1]Hexane Derivatives
- Example: 4-[(tert-Butoxycarbonyl)Amino]Bicyclo[2.1.1]Hexane-1-Carboxylic Acid Molecular Formula: $ \text{C}{11}\text{H}{17}\text{NO}_4 $. Molecular Weight: 243.26 g/mol. Key Difference: Smaller bicyclic system ([2.1.1] vs.
(b) Oxabicyclo and Spiro Derivatives
- Example: 4-({[(Tert-Butoxy)Carbonyl]Amino}Methyl)-1-Methyl-2-Oxabicyclo[2.1.1]Hexane-3-Carboxylic Acid Molecular Formula: $ \text{C}{13}\text{H}{21}\text{NO}_5 $. Molecular Weight: 271.31 g/mol.
Functional Group Modifications
(a) Boc vs. Benzyloxycarbonyl (Cbz) Protection
- Example: 4-(((Benzyloxy)Carbonyl)Amino)Bicyclo[2.1.1]Hexane-1-Carboxylic Acid Molecular Formula: $ \text{C}{15}\text{H}{17}\text{NO}_4 $. Key Difference: The Cbz group is cleaved via hydrogenolysis, whereas Boc is removed under acidic conditions (e.g., TFA). This distinction guides synthetic strategies for orthogonal protection .
(b) Azabicyclo Derivatives
- Example: rac-(1R,5S)-3-[(Tert-Butoxy)Carbonyl]-5-(Methoxycarbonyl)-3-Azabicyclo[3.1.0]Hexane-1-Carboxylic Acid Molecular Formula: $ \text{C}{13}\text{H}{19}\text{NO}_6 $. Molecular Weight: 285.30 g/mol. Key Difference: Introduction of a nitrogen atom (azabicyclo) alters electronic properties and basicity, influencing interactions with biological targets .
Physicochemical and Stability Profiles
| Compound Class | Solubility | Stability | Applications |
|---|---|---|---|
| Bicyclo[3.1.0]Hexane (Target) | Low in water | Stable under basic conditions | Peptide mimics, enzyme inhibitors |
| Oxabicyclo Derivatives | Moderate in water | Sensitive to strong acids/bases | Solubility-enhanced drug candidates |
| Cbz-Protected Analogs | Low in water | Labile to hydrogenolysis | Intermediate in multistep synthesis |
| Azabicyclo Derivatives | Variable | pH-dependent stability | Constrained scaffolds for CNS drugs |
Data compiled from .
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid, also known as Boc-protected bicyclic amino acid, is a compound characterized by its unique bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- IUPAC Name : (1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid
The rigid bicyclic structure of this compound may influence its binding affinity and specificity toward biological targets, making it a candidate for further biological investigations .
The mechanism of action for 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions, allowing the free amino group to interact with enzymes or receptors. This structural feature enables the compound to participate in various biochemical pathways, potentially leading to therapeutic effects .
Biological Activity
While specific biological activities of this compound are not extensively documented, similar compounds have shown promise in various biological contexts:
- Enzyme Inhibition : Compounds with similar bicyclic structures have been studied for their roles in enzyme-substrate interactions, particularly as inhibitors in biochemical pathways .
- Receptor Affinity : Research on bicyclo[3.1.0]hexane derivatives has indicated potential affinity for adenosine receptors, which are important targets in inflammation and cancer treatment .
Table 1: Comparison of Biological Activities of Bicyclic Amino Acids
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of bicyclic compounds similar to 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid:
- Adenosine A3 Receptor Ligands : A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and evaluated for their affinity towards P1 receptors, demonstrating moderate activity and selectivity which could be beneficial for therapeutic applications .
- SARS-CoV-2 Inhibition : Although not directly related to the compound , studies on similar bicyclic structures have shown promising results as inhibitors of viral proteases, suggesting a potential pathway for exploring antiviral properties in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
